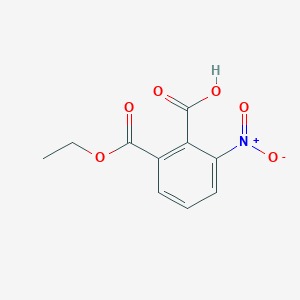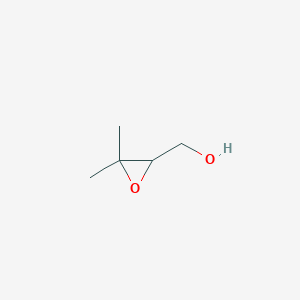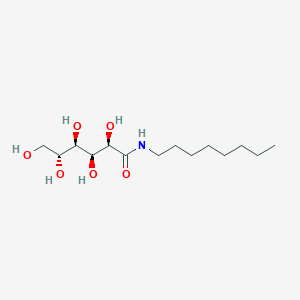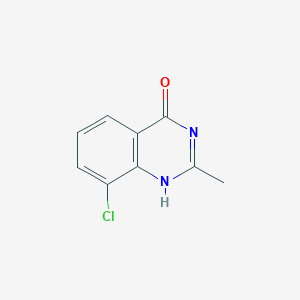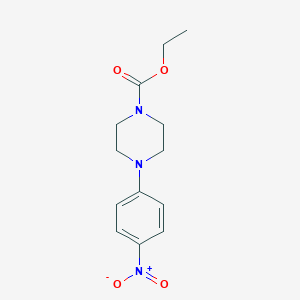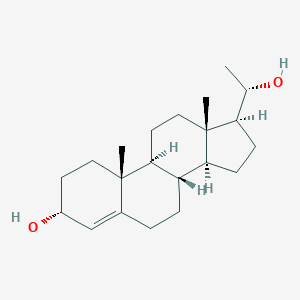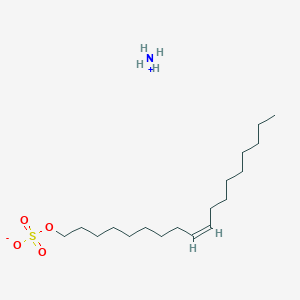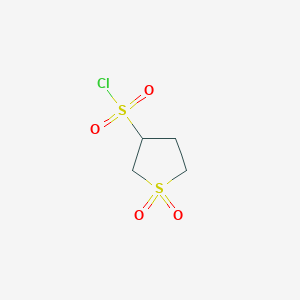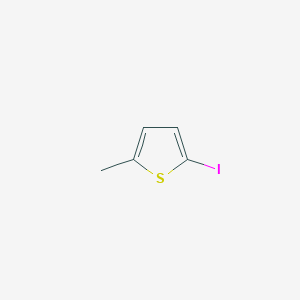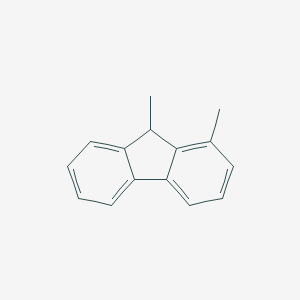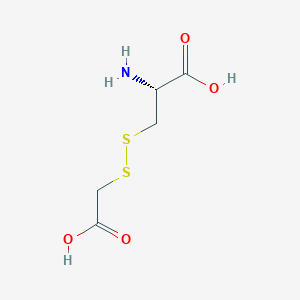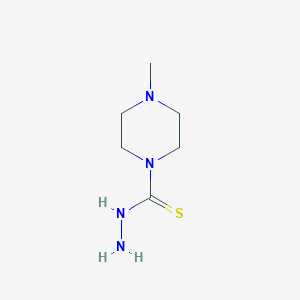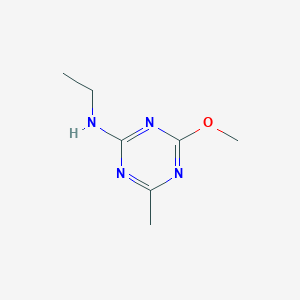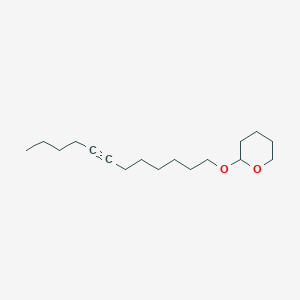
1,4-Bis(bromomethyl)-2,5-dichlorobenzene
Vue d'ensemble
Description
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a chemical compound that serves as a monomer in polymer synthesis. It is particularly noted for its use in the production of poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] (MEH–PPV), where it has been shown to yield higher molecular weights and narrower polydispersities compared to its chloromethyl counterpart .
Synthesis Analysis
The synthesis of derivatives of bis(bromomethyl)benzenes can be achieved through various methods. For instance, 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for benzyne precursors and other functionalized compounds, can be transformed into bromo-functionalized derivatives through cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation . Although not directly synthesizing 1,4-bis(bromomethyl)-2,5-dichlorobenzene, these methods provide insight into the synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of 1,4-bis(bromomethyl)-2,5-dichlorobenzene has been studied through crystallography, revealing two polymorphic forms. Form I crystallizes in the triclinic space group P, while form II is monoclinic in space group P21/c. Both forms exhibit intermolecular Br⋯Br interactions, forming layers of linked rings . This polymorphism indicates that the compound can exist in different crystalline states, which may have implications for its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of bis(bromomethyl)benzenes is highlighted in various chemical reactions. For example, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a related compound, forms solvates with different solvents, and its reactivity towards the formation of propellane derivatives has been explored . Although not the exact compound , this study suggests that bis(bromomethyl)benzenes can participate in complex formation and may have unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-bis(bromomethyl)-2,5-dichlorobenzene are influenced by its polymorphism. The thermodynamic stability of the two forms has been investigated, with form II being stable at room temperature and form I becoming stable at higher temperatures. The melting points and densities of the two forms differ, with form I having a slightly higher melting point and lower heat of fusion . These properties are essential for understanding the material's behavior under different conditions and for optimizing its use in synthesis and applications.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
1,4-Bis(bromomethyl)-2,5-dichlorobenzene has been utilized in the synthesis of various polymers. Cianga and Yagcı (2002) used it as an initiator in atom transfer radical polymerization of styrene. The resultant macromonomer was further used in Suzuki coupling to produce polyphenylenes with high solubility in organic solvents at room temperature (Cianga & Yagcı, 2002). Similarly, Cianga, Hepuzer, and Yagcı (2002) synthesized poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains using 1,4-Bis(bromomethyl)-2,5-dichlorobenzene as a bifunctional initiator (Cianga, Hepuzer, & Yagcı, 2002).
Photovoltaic Devices
Hiorns et al. (2009) proposed a new class of macromolecules for photovoltaic applications, using controlled reversible-deactivation radical additions of 1,4-bis(methylcyclohexyl ether)-2,5-dibromomethyl benzene to fullerene (Hiorns et al., 2009).
Electrochemical Studies
The electrochemical reduction of 1,2-bis(bromomethyl)benzene, a related compound, was studied by Habibi, Pakravan, and Nematollahi (2014) in the presence of 1,4-hydroquinone, revealing insights into green electro-synthesis (Habibi, Pakravan, & Nematollahi, 2014).
Molecular Structure Investigations
Szlachcic, Migda, and Stadnicka (2007) investigated the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a structurally similar compound, providing insights into crystal structure and conformation (Szlachcic, Migda, & Stadnicka, 2007).
Propriétés
IUPAC Name |
1,4-bis(bromomethyl)-2,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPLRRGKQEIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)CBr)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376214 | |
| Record name | 1,4-Bis(brommethyl)-2,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)-2,5-dichlorobenzene | |
CAS RN |
19036-27-2 | |
| Record name | 1,4-Bis(brommethyl)-2,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



